

3-Fluoropyridine-2-carboxylic acid spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest	
Compound Name:	3-Fluoropyridine-2-carboxylic acid
Cat. No.:	B114950
Get Quote	

A Comprehensive Spectroscopic Guide to 3-Fluoropyridine-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **3-Fluoropyridine-2-carboxylic acid** (CAS 152126-31-3), a key building block in modern medicinal chemistry and materials science.^{[1][2]} As a fluorinated pyridine derivative, its unique electronic properties necessitate precise structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a definitive reference for researchers, scientists, and drug development professionals. The methodologies, data interpretation, and underlying scientific principles are detailed to ensure both technical accuracy and practical utility in a laboratory setting.

Introduction: The Significance of Spectroscopic Characterization

3-Fluoropyridine-2-carboxylic acid is a heterocyclic compound whose structural rigidity and the specific placement of electron-withdrawing fluorine and carboxylic acid groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] The fluorine atom, in particular, can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity in target molecules.

Given these high-stakes applications, unambiguous characterization is paramount. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule, confirming its identity, structure, and purity. This guide will explore the three primary spectroscopic techniques used for this purpose:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise arrangement of atoms and their connectivity within the molecule's carbon-hydrogen framework, and to directly observe the fluorine nucleus.
- Infrared (IR) Spectroscopy: To identify the key functional groups present based on their characteristic vibrational frequencies.
- Mass Spectrometry (MS): To determine the exact molecular weight and to study the molecule's fragmentation patterns, which provides further structural confirmation.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The fluorine at position 3 and the carboxylic acid at position 2 create a distinct electronic environment that governs the spectroscopic output.

Property	Value	Source
CAS Number	152126-31-3	[3] [4]
Molecular Formula	C ₆ H ₄ FNO ₂	[1] [2] [3] [4]
Molecular Weight	141.10 g/mol	[1] [4]
Appearance	Light yellow to brown crystalline powder	[2]
Melting Point	154 °C	[1] [2]

```
graph "molecular_structure" {
  layout=neato;
  node [shape=plaintext, fontsize=12];
  edge [fontsize=10];

  // Atom nodes
  N1 [label="N", pos="0,1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"];
  C2 [label="C2", pos="1.2,0.5!", fontcolor="#202124"];
  C3 [label="C3", pos="1.2,-0.5!", fontcolor="#202124"];
  C4 [label="C4", pos="0,-1!", fontcolor="#202124"];
  C5 [label="C5", pos="-1.2,-0.5!", fontcolor="#202124"];
  C6 [label="C6", pos="-1.2,0.5!", fontcolor="#202124"];

  // Substituent nodes
  C_COOH [label="C", pos="2.4,1!", fontcolor="#202124"];
  O1_COOH [label="O", pos="3.4,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"];
  O2_COOH [label="OH", pos="2.4,2!", fontcolor="#202124"];
  F3 [label="F", pos="2.2,-1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"];
  H4 [label="H", pos="0,-2!", fontcolor="#5F6368"];
  H5 [label="H", pos="-2.2,-1!", fontcolor="#5F6368"];
  H6 [label="H", pos="-2.2,1!", fontcolor="#5F6368"];

  // Ring bonds
  N1 -- C2;
  C2 -- C3;
  C3 -- C4;
  C4 -- C5;
  C5 -- C6;
  C6 -- N1;

  // Substituent bonds
  C2 -- C_COOH;
  C_COOH -- O1_COOH [label="="];
  C_COOH -- O2_COOH;
  C3 -- F3;
  C4 -- H4;
```

```
C5 -- H5;
C6 -- H6;
}
```

Caption: Molecular structure of **3-Fluoropyridine-2-carboxylic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, we examine ^1H , ^{13}C , and ^{19}F nuclei to build a complete structural picture.

^1H NMR Spectroscopy

The ^1H NMR spectrum reveals the electronic environment of the hydrogen atoms. We expect four distinct signals: three for the aromatic protons on the pyridine ring and one for the acidic proton of the carboxylic acid. The electron-withdrawing nature of the nitrogen, fluorine, and carbonyl group will shift the ring protons downfield.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.0 - 14.0	Broad Singlet	-	H (COOH)
~8.4 - 8.6	Doublet of Doublets (dd)	$\text{J}(\text{H6-H5}) \approx 5 \text{ Hz}$, $\text{J}(\text{H6-F}) \approx 2 \text{ Hz}$	H-6
~7.8 - 8.0	Triplet of Doublets (td)	$\text{J}(\text{H4-H5}) \approx 8 \text{ Hz}$, $\text{J}(\text{H4-F}) \approx 10 \text{ Hz}$	H-4
~7.5 - 7.7	Doublet of Doublets (dd)	$\text{J}(\text{H5-H4}) \approx 8 \text{ Hz}$, $\text{J}(\text{H5-H6}) \approx 5 \text{ Hz}$	H-5

Expertise & Causality:

- The carboxylic acid proton is highly deshielded and appears as a broad singlet due to rapid chemical exchange and hydrogen bonding. Its integration corresponds to one proton.
- H-6 is adjacent to the electronegative nitrogen, placing it furthest downfield among the ring protons. It exhibits coupling to H-5 (ortho) and a smaller coupling to the fluorine atom (meta).
- H-4 experiences strong coupling to the adjacent fluorine (ortho) and to H-5 (ortho), resulting in a characteristic triplet of doublets.
- H-5 is coupled to both H-4 and H-6.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached atoms (F, O, N).

| Chemical Shift (δ , ppm) | Coupling to ^{19}F (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~165 - 170 | Low | C=O (Carboxylic Acid) | | ~155 - 160 |
 $^1\text{J}(\text{C-F}) \approx 240\text{-}260 \text{ Hz}$ | C-3 | | ~148 - 152 | $^2\text{J}(\text{C-F}) \approx 15\text{-}20 \text{ Hz}$ | C-2 | | ~140 - 145 | $^3\text{J}(\text{C-F}) \approx 3\text{-}5 \text{ Hz}$ | C-6 | | ~125 - 130 | $^2\text{J}(\text{C-F}) \approx 20\text{-}25 \text{ Hz}$ | C-4 | | ~120 - 125 | $^3\text{J}(\text{C-F}) \approx 5\text{-}10 \text{ Hz}$ | C-5 |

Expertise & Causality:

- The carbonyl carbon (C=O) appears in the typical downfield region for carboxylic acids.[\[5\]](#)[\[6\]](#)
- C-3, being directly bonded to fluorine, shows the largest chemical shift in the aromatic region and a very large one-bond coupling constant ($^1\text{J}(\text{C-F})$). This is a definitive diagnostic peak.
- C-2 and C-4, both two bonds away from the fluorine, exhibit significant two-bond coupling ($^2\text{J}(\text{C-F})$).

- C-6 and C-5 show smaller three-bond couplings, which may not always be resolved.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this molecule, a single fluorine environment is expected.

Chemical Shift (δ , ppm)	Multiplicity
~ -110 to -130	Triplet of Doublets (td)

Expertise & Causality:

- The chemical shift is reported relative to a standard like CFCl_3 .^[7]^[8] The observed range is typical for a fluorine atom attached to an aromatic ring.
- The signal will be split by the adjacent protons: a large coupling to the ortho proton (H-4) and a smaller coupling to the meta proton (H-6), resulting in a triplet of doublets. This confirms the substitution pattern.

Experimental Protocol: NMR Data Acquisition

[Click to download full resolution via product page](#)

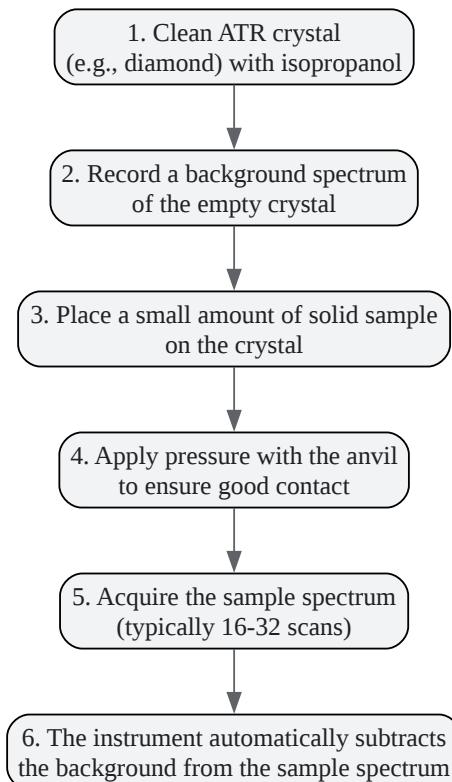
Caption: Standard workflow for NMR spectroscopic analysis.

- Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a 5 mm NMR tube. DMSO-d_6 is often preferred due to its ability to dissolve polar compounds and to observe the exchangeable carboxylic acid proton.
- Instrument Setup: The experiment is typically run on a 400 MHz or 500 MHz spectrometer.
- Acquisition: Standard pulse programs are used to acquire ^1H , $^{13}\text{C}\{^1\text{H}\}$, and $^{19}\text{F}\{^1\text{H}\}$ spectra at room temperature.
- Processing: The resulting Free Induction Decay (FID) is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced internally to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber.

Interpretation of Key Absorption Bands


Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3300 - 2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid
~3100 - 3000	Medium	C-H Stretch	Aromatic Ring
~1720 - 1690	Strong, Sharp	C=O Stretch	Carboxylic Acid
~1600, ~1470	Medium to Strong	C=C & C=N Stretch	Pyridine Ring
~1250 - 1150	Strong	C-F Stretch	Aryl-Fluoride
~1300 - 1200	Medium	C-O Stretch	Carboxylic Acid
~900	Medium	O-H Bend (out-of-plane)	Carboxylic Acid

Expertise & Causality:

- The most prominent feature is the extremely broad O-H stretching band from the carboxylic acid, which spans from ~3300 to 2500 cm⁻¹.^[9] [10] This broadness is a direct result of intermolecular hydrogen bonding in the solid state.
- The sharp, intense peak around 1700 cm⁻¹ is the unmistakable signature of the carbonyl (C=O) group.^[10]^[11] Its position indicates a conjugated carboxylic acid.
- The presence of a strong absorption in the 1250-1150 cm⁻¹ region is characteristic of the C-F bond stretch, confirming the fluorination of the pyridine ring.^[12]
- Absorptions just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.^[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

This technique is ideal for analyzing solid samples directly without extensive preparation.

[Click to download full resolution via product page](#)

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

- Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for absorptions from atmospheric CO₂ and H₂O.
- Sample Application: A small amount of the solid **3-Fluoropyridine-2-carboxylic acid** is placed directly onto the ATR crystal.
- Data Acquisition: A pressure arm is engaged to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded. The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under energetic conditions. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Interpretation of the Mass Spectrum (ESI)

- Molecular Ion: In positive ion mode ESI (+), the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 142.1. In negative ion mode ESI (-), the deprotonated molecule, [M-H]⁻, would be observed at m/z 140.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
- Fragmentation Analysis: Collision-Induced Dissociation (CID) of the molecular ion can induce fragmentation. Key expected losses from the [M+H]⁺ ion include:
 - Loss of H₂O (18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z 124.1.
 - Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation pathway for carboxylic acids, resulting in a fragment at m/z 98.1 (protonated 3-fluoropyridine).^{[13][14]}
 - Loss of HCOOH (46 Da): Loss of the entire carboxylic acid group as formic acid, leading to a fragment at m/z 96.1.

m/z (Positive Mode)	Proposed Ion Structure
142.1	[C ₆ H ₄ FNO ₂ + H] ⁺ (Protonated Molecule)
124.1	[M+H - H ₂ O] ⁺
98.1	[M+H - CO ₂] ⁺

```
digraph "Fragmentation_Pathway" {
    rankdir=LR;
    node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontsize=10, color="#EA4335"];
}
```

```
Parent [label=" [M+H]+ \ n m/z = 142.1" ];
Frag1 [label=" [M+H - H2O]+ \ n m/z = 124.1" ];
Frag2 [label=" [M+H - CO2]+ \ n m/z = 98.1" ];
```

```
Parent -> Frag1 [label=" - H2O" ];
Parent -> Frag2 [label=" - CO2"];
```

{}

Caption: Proposed major fragmentation pathways in positive ion ESI-MS/MS.

Experimental Protocol: LC-MS with ESI

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Chromatography (Optional but recommended): Inject the sample into a Liquid Chromatography (LC) system with a C18 column to ensure purity before introduction to the mass spectrometer.
- Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.
- Mass Analysis: The solvent evaporates, and the resulting ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provides a multi-faceted and self-validating characterization of **3-Fluoropyridine-2-carboxylic acid**. The ¹H, ¹³C, and ¹⁹F NMR spectra confirm the atomic connectivity and substitution pattern. The IR spectrum rapidly verifies the presence of the key carboxylic acid, pyridine, and aryl-fluoride functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive dataset serves as an authoritative reference for researchers, ensuring the quality and identity of this critical chemical building block in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]
- 3. 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 152126-31-3 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. ¹⁹F [nmr.chem.ucsb.edu]
- 8. colorado.edu [colorado.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. revroum.lew.ro [revroum.lew.ro]
- To cite this document: BenchChem. [3-Fluoropyridine-2-carboxylic acid spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114950#3-fluoropyridine-2-carboxylic-acid-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com